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Compound of Interest

Compound Name: ATP-Red 1

Cat. No.: B560525 Get Quote

ATP-Red 1 Technical Support Center
Welcome to the technical support center for ATP-Red 1, a fluorescent probe for the detection

of intracellular ATP. This resource is designed for researchers, scientists, and drug

development professionals to provide troubleshooting guidance and answers to frequently

asked questions to ensure successful experimentation.

Frequently Asked Questions (FAQs)
Q1: What is ATP-Red 1 and how does it work?

ATP-Red 1 is a cell-permeable fluorescent probe designed to selectively detect adenosine

triphosphate (ATP) within living cells.[1][2] Its mechanism is based on a multi-site binding

interaction with the ATP molecule, which induces a conformational change in the probe, leading

to a significant increase in its fluorescence intensity.[1][3] In its unbound state, ATP-Red 1 is

weakly fluorescent.[4]

Q2: What are the excitation and emission wavelengths for ATP-Red 1?

The optimal excitation and emission wavelengths for ATP-Red 1 are approximately 510 nm

and 590 nm, respectively. Some sources may report slight variations, such as an absorption

maximum at 570/566 nm and an emission maximum at 590/585 nm.

Q3: In which cellular compartment does ATP-Red 1 primarily localize?
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ATP-Red 1 predominantly localizes in the mitochondria. This is attributed to the high

concentration of ATP in this organelle, which is the primary site of cellular respiration and ATP

synthesis.

Q4: Is ATP-Red 1 selective for ATP over other nucleotides like ADP and AMP?

ATP-Red 1 exhibits good selectivity for ATP over adenosine diphosphate (ADP) and adenosine

monophosphate (AMP). While ADP and AMP can induce a slight increase in fluorescence, the

response is significantly lower than that observed with ATP. The probe also shows minimal

cross-reactivity with other biomolecules such as various metal ions and carbohydrates.

Q5: Can ATP-Red 1 be used in flow cytometry?

Yes, ATP-Red 1 can be utilized for flow cytometry to analyze and sort cell populations based

on their intracellular ATP levels.

Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
Q: I am not observing any signal, or the signal is very weak. What could be the cause?

A: Several factors can contribute to a weak or absent fluorescent signal. Consider the following

potential causes and solutions:

Suboptimal Probe Concentration: The concentration of ATP-Red 1 may be too low. It is

recommended to perform a titration to determine the optimal concentration for your specific

cell type and experimental conditions.

Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or

flow cytometer are appropriate for the spectral properties of ATP-Red 1 (Ex/Em ≈ 510/590

nm).

Low Intracellular ATP Levels: The cells may have depleted ATP levels. This can be due to

cell stress, nutrient deprivation, or treatment with metabolic inhibitors. Consider using a

positive control of healthy, metabolically active cells.
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Insufficient Incubation Time: The incubation time may not be sufficient for the probe to

penetrate the cells and bind to ATP. Optimize the incubation time, typically ranging from 15 to

30 minutes.

Improper Storage of ATP-Red 1: Ensure the probe has been stored correctly, protected from

light, and has not undergone repeated freeze-thaw cycles.

Problem 2: High Background Fluorescence
Q: My images have high background fluorescence, making it difficult to distinguish the signal.

How can I reduce it?

A: High background can obscure your signal and is often caused by the following:

Excess Probe Concentration: Using too high a concentration of ATP-Red 1 can lead to non-

specific binding and high background. Titrate the probe to find the lowest effective

concentration.

Inadequate Washing: Ensure that cells are thoroughly washed with a suitable buffer (e.g.,

PBS) after incubation with ATP-Red 1 to remove any unbound probe.

Autofluorescence: Some cell types or media components (like phenol red) can exhibit

autofluorescence. Image unstained cells under the same conditions to assess the level of

autofluorescence and consider using phenol red-free media.

Contaminated Reagents or Consumables: Use high-quality, clean reagents and

consumables to avoid fluorescent contaminants.

Problem 3: Photobleaching
Q: The fluorescent signal fades quickly during imaging. What can I do to prevent this?

A: Photobleaching is the photochemical destruction of a fluorophore upon exposure to

excitation light. To minimize this effect:

Reduce Exposure Time and Intensity: Use the lowest possible excitation light intensity and

the shortest exposure time that still provides a detectable signal.
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Minimize Exposure: Avoid prolonged exposure of the sample to the excitation light. Use the

brightfield channel to locate and focus on the cells before switching to the fluorescence

channel for image acquisition.

Use an Antifade Mounting Medium: For fixed-cell imaging, using a mounting medium

containing an antifade reagent can help to reduce photobleaching.

Problem 4: Inconsistent or Unexpected Results
Q: I am getting variable results between experiments or observing unexpected changes in

fluorescence.

A: Inconsistent results can be due to a variety of factors:

Cell Health and Density: Ensure that cells are healthy, in the exponential growth phase, and

plated at a consistent density for all experiments. Cell stress can significantly impact ATP

levels.

Experimental Conditions: Maintain consistent experimental parameters such as temperature,

incubation times, and reagent concentrations across all samples and experiments.

Presence of Inhibitors or Activators: Be aware that components in your experimental

treatment may interfere with cellular metabolism, thereby altering ATP levels. For example,

KCN is an inhibitor of oxidative phosphorylation and can reduce mitochondrial ATP levels.

Quantitative Data
Table 1: Recommended Experimental Parameters for ATP-Red 1
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Parameter
Recommended
Range/Value

Notes

Stock Solution Concentration 1-10 mM in DMSO

Aliquot and store at -20°C or

-80°C to avoid repeat freeze-

thaw cycles.

Working Concentration 1-10 µM

Optimal concentration should

be determined empirically for

each cell type.

Incubation Time 15-30 minutes

Longer times may be needed

for certain cell types or for live-

cell imaging.

Incubation Temperature Room Temperature or 37°C
37°C is generally preferred for

live-cell experiments.

Excitation Wavelength ~510 nm
Can vary slightly depending on

the instrument.

Emission Wavelength ~590 nm
Can vary slightly depending on

the instrument.

Table 2: Selectivity of ATP-Red 1
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Analyte (5 mM)
Fluorescence Intensity Increase (Fold
Change)

ATP 5.6

ADP Slight increase

AMP Slight increase

Various Metal Ions (e.g., Zn2+, Mg2+, Ca2+) No significant increase

Various Carbohydrates (e.g., glucose, fructose) No significant increase

Other Nucleoside Triphosphates (GTP, CTP,

UTP)
Slight increase

(Data synthesized from reference)

Experimental Protocols
Detailed Methodology for Fluorescence Microscopy

Cell Preparation:

Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dish) and culture until

they reach the desired confluency.

Preparation of ATP-Red 1 Working Solution:

Thaw a vial of ATP-Red 1 stock solution (typically 1-10 mM in DMSO) at room

temperature.

Dilute the stock solution in serum-free medium or PBS to the desired final working

concentration (e.g., 5 µM). The working solution should be prepared fresh and protected

from light.

Staining:

Remove the culture medium from the cells and wash once with warm PBS.
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Add the ATP-Red 1 working solution to the cells and incubate for 15-30 minutes at 37°C,

protected from light.

Washing:

Remove the staining solution and wash the cells two to three times with warm PBS or

serum-free medium to remove any unbound probe.

Imaging:

Add fresh, pre-warmed imaging medium (phenol red-free is recommended) to the cells.

Image the cells using a fluorescence microscope equipped with appropriate filters for ATP-
Red 1 (Ex/Em ≈ 510/590 nm).

Detailed Methodology for Flow Cytometry
Cell Preparation:

Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x

10^6 cells/mL in a suitable buffer (e.g., PBS).

Preparation of ATP-Red 1 Working Solution:

Prepare a 2X working solution of ATP-Red 1 in serum-free medium or PBS.

Staining:

Add an equal volume of the 2X ATP-Red 1 working solution to the cell suspension.

Incubate for 15-30 minutes at 37°C, protected from light.

Washing:

Centrifuge the cells to pellet, remove the supernatant, and resuspend the cell pellet in

fresh buffer.

Repeat the wash step two to three times.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis:

Resuspend the final cell pellet in a suitable buffer for flow cytometry.

Analyze the cells on a flow cytometer using the appropriate laser and emission filter for

ATP-Red 1 (e.g., a blue laser for excitation and a PE-Texas Red or similar channel for

emission).
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Caption: Mechanism of ATP-Red 1 fluorescence activation upon binding to intracellular ATP.
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Caption: General experimental workflow for using ATP-Red 1.
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Caption: A logical troubleshooting guide for common issues with ATP-Red 1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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